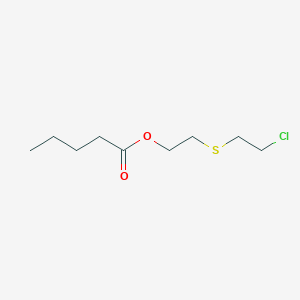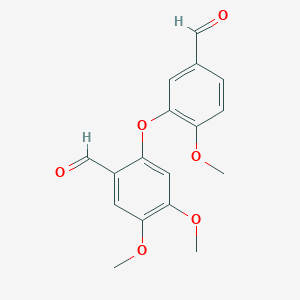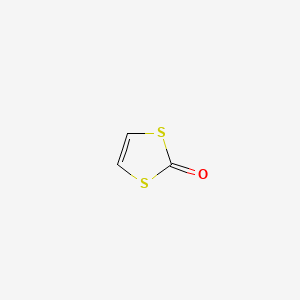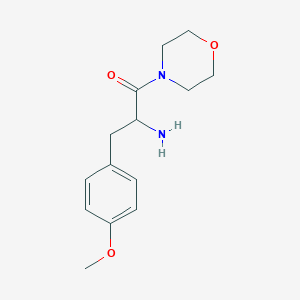![molecular formula C23H30Cl2N2 B14740815 N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride CAS No. 6333-95-5](/img/structure/B14740815.png)
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride: is a complex organic compound that belongs to the class of indole derivatives. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dye chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the ethenyl group. The final steps involve the addition of the diethylamino group and the formation of the chloride and hydrochloride salts. Common reagents used in these reactions include indole derivatives, alkyl halides, and strong acids like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis of this compound.
化学反应分析
Types of Reactions: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield the corresponding amine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a dye intermediate and in the synthesis of various organic compounds. Its vibrant color properties make it useful in the development of new dyes and pigments.
Biology: In biological research, N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is used as a fluorescent marker in cell imaging studies. Its ability to bind to specific cellular components allows researchers to visualize and track cellular processes.
Medicine: In medicine, this compound is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for use in textiles, plastics, and other materials.
作用机制
The mechanism of action of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, leading to fluorescence. This property is utilized in imaging studies to track cellular processes. The compound’s interaction with biological membranes and proteins is mediated through its indole core and ethenyl group, which facilitate binding and fluorescence.
相似化合物的比较
- N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
- N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrochloride
Uniqueness: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is unique due to its dual salt form, which enhances its solubility and stability. This makes it more versatile in various applications compared to its similar counterparts. The presence of both chloride and hydrochloride salts allows for better control over its chemical properties and reactivity.
属性
CAS 编号 |
6333-95-5 |
|---|---|
分子式 |
C23H30Cl2N2 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride |
InChI |
InChI=1S/C23H29N2.2ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;;/h8-17H,6-7H2,1-5H3;2*1H/q+1;;/p-1 |
InChI 键 |
DGHYHRURJCIKPS-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)








![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)




